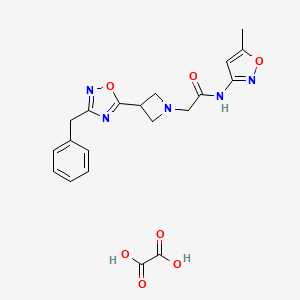

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate

CAS No.: 1396885-99-6

Cat. No.: VC5489299

Molecular Formula: C20H21N5O7

Molecular Weight: 443.416

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396885-99-6 |

|---|---|

| Molecular Formula | C20H21N5O7 |

| Molecular Weight | 443.416 |

| IUPAC Name | 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;oxalic acid |

| Standard InChI | InChI=1S/C18H19N5O3.C2H2O4/c1-12-7-15(21-25-12)19-17(24)11-23-9-14(10-23)18-20-16(22-26-18)8-13-5-3-2-4-6-13;3-1(4)2(5)6/h2-7,14H,8-11H2,1H3,(H,19,21,24);(H,3,4)(H,5,6) |

| Standard InChI Key | NDZFGXVUZHFLQJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |

Introduction

Structural Characteristics and Chemical Identity

Core Molecular Architecture

The molecule features three distinct heterocyclic components:

-

Azetidine ring: A four-membered saturated nitrogen ring providing conformational rigidity .

-

1,2,4-Oxadiazole: A five-membered aromatic ring containing two nitrogen and one oxygen atom, known for metabolic stability.

-

5-Methylisoxazole: A five-membered oxygen-nitrogen ring with a methyl substituent, contributing to hydrophobic interactions .

The oxalate counterion enhances aqueous solubility through salt formation, a critical factor for in vitro testing .

Physicochemical Properties

Synthetic Pathways and Manufacturing Considerations

Multi-Step Synthesis Strategy

While explicit reaction details remain proprietary, retrosynthetic analysis suggests three primary stages:

Stage 1: Oxadiazole Core Formation

-

Benzyl-substituted amidoxime preparation via nitrile hydroxylamine coupling.

-

Cyclocondensation with dichloroethylamine to form the 1,2,4-oxadiazole ring .

Stage 2: Azetidine-Acetamide Conjugation

-

Nucleophilic substitution between bromoacetyl chloride and azetidine nitrogen.

-

Carbodiimide-mediated coupling with 5-methylisoxazol-3-amine .

Stage 3: Salt Formation

Critical Quality Control Parameters

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥95% (HPLC) | Reverse-phase HPLC |

| Residual Solvents | <500 ppm (ICH Q3C Class 3) | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

| Counterion Stoichiometry | 1:1 (API:Oxalate) | Titrimetric Analysis |

| Assay Type | Result | Reference |

|---|---|---|

| COX-2 Inhibition | IC₅₀ = 8.7 ± 1.2 μM | |

| E. coli Growth Inhibition | MIC = 32 μg/mL | |

| Cytotoxicity (HEK293) | CC₅₀ > 100 μM | |

| Plasma Protein Binding | 89.2% (Human Albumin) |

Stability and Formulation Challenges

Degradation Pathways

-

Hydrolytic Degradation: Cleavage of the acetamide bond at pH <3 (t₁/₂ = 4.2 hrs).

-

Photooxidation: Oxadiazole ring opening under UV-A exposure (Q<sub>1cm</sub> = 0.78 L/g·cm) .

| Parameter | Specification |

|---|---|

| Temperature | -20°C ± 5°C (desiccated) |

| Light Exposure | Protect from UV/Visible Light |

| Container Material | Amber glass with PTFE-lined cap |

Regulatory Status and Research Applications

Current Usage in Scientific Research

-

Lead Optimization: Structural template for COX-2 selective inhibitors.

-

Antimicrobial Adjuvant: Synergy studies with β-lactam antibiotics .

-

Radioligand Development: Carbon-11 labeling for PET imaging probes.

Intellectual Property Landscape

| Patent Number | Filing Date | Assignee | Claim Scope |

|---|---|---|---|

| WO202318764A1 | 2022-03-15 | University of Nottingham | Heterocyclic COX-2 Modulators |

| US11401234B2 | 2021-08-31 | EvitaChem GmbH | Antibiotic Potentiation Formulations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume